![molecular formula C19H20N2O2S2 B2877854 N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide CAS No. 393837-31-5](/img/structure/B2877854.png)
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
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Description
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EMBT or EMBT-1.
Scientific Research Applications
Synthesis and Electrophysiological Activity
The compound has been studied within the context of synthesizing N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating its role in the development of class III electrophysiological agents. These agents are significant in cardiac electrophysiological activity, offering a foundation for potential therapeutic applications in treating arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Another area of research involves the design and synthesis of derivatives starting from 2-(4-methylphenyl)acetic acid for anticancer evaluation. The synthesized compounds were evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), showing moderate to excellent anticancer activity. This highlights the compound's potential utility in developing new therapeutic agents for cancer treatment (Ravinaik et al., 2021).
Antidiabetic Agents
Research into antihyperglycemic agents has identified derivatives of the compound as part of a search for new antidiabetic drugs. This includes the identification of specific derivatives as candidate drugs for diabetes mellitus treatment, underscoring the compound's relevance in addressing diabetes through novel therapeutic agents (Nomura et al., 1999).
properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-23-14-9-10-16-17(13-14)25-19(21(16)2)20-18(22)11-12-24-15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSFFFKGTXMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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